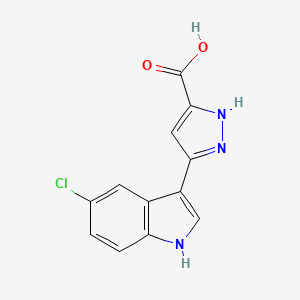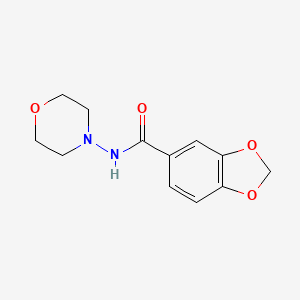![molecular formula C17H16BrCl2N5O2 B12481473 N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine](/img/structure/B12481473.png)
N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine typically involves multiple steps, including halogenation, etherification, and tetrazole formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-purity reagents, efficient catalysts, and scalable reaction setups. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Substituted Imidazole Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have been studied for their antibacterial and antifungal activities.
Pyrazoline Derivatives: These compounds also feature a nitrogen-containing ring and have shown potential in various biological applications, including neuroprotection and anticancer activities.
Uniqueness
N-({3-Bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl}methyl)-2H-1,2,3,4-tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine and dichlorophenyl groups enhances its potential for targeted interactions with biological molecules, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16BrCl2N5O2 |
|---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C17H16BrCl2N5O2/c1-2-26-15-6-10(8-21-17-22-24-25-23-17)5-13(18)16(15)27-9-11-3-4-12(19)7-14(11)20/h3-7H,2,8-9H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
FSQJSGBAMWEKBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12481399.png)
![3-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]methyl)-3,5,5-trimethylcyclohexanol](/img/structure/B12481410.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B12481414.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481419.png)
![Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481429.png)



![4-bromo-2-ethoxy-6-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12481443.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12481450.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}octan-1-amine](/img/structure/B12481466.png)
![1-methyl-N-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12481480.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B12481484.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B12481489.png)
